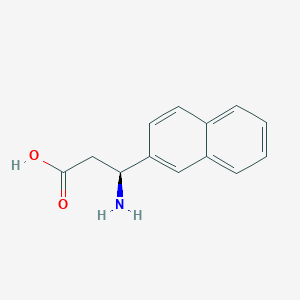

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid” is a chemical compound with the CAS Number 767282-94-0 and a linear formula of C13H13NO2 . It has a molecular weight of 215.25 . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The IUPAC name for this compound is (3S)-3-amino-3-(2-naphthyl)propanoic acid . The InChI code is 1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 . This information can be used to analyze the molecular structure of the compound.Physical And Chemical Properties Analysis

“(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid” is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Fluorescent Derivatization of Amino Acids

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid has been explored for its applicability as a fluorescent derivatizing agent for amino acids. When coupled to the amino group of various amino acids, it produces derivatives that exhibit strong fluorescence, making it useful for biological assays. This application is especially relevant in the development of fluorescence-based methods for analyzing biological molecules, where high sensitivity and specificity are crucial. (Frade et al., 2007)

Photophysical Properties in Biological Systems

The compound's derivatives, including similar naphthalene-based probes, have been studied for their photophysical behavior in various solvents. This research provides insights into how these compounds' emission properties can be influenced by the solvent environment, which is valuable for designing fluorescent probes for studying biological systems, such as proteins and peptides. (Moreno Cerezo et al., 2001)

Synthesis and Biological Activity

Research has also been directed towards synthesizing derivatives of naphthalene, including structures similar to (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid, for assessing their biological activities. These activities range from antibacterial to antiinflammatory and antiarrhythmic properties, highlighting the potential medicinal applications of these compounds. (Markosyan et al., 1991)

Genetic Encoding of Fluorescent Amino Acids

Amino acids derived from naphthalene structures have been genetically encoded into proteins, serving as fluorescent probes for studying protein dynamics and interactions. This application underscores the versatility of naphthalene derivatives in advanced biochemical and cellular biology research, enabling the visualization and analysis of protein functions in real time. (Summerer et al., 2006)

Advanced Materials Development

Naphthalene derivatives, including those related to (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid, have been utilized in the synthesis of high Tg and organosoluble aromatic polymers for applications in blue-light-emitting materials. This illustrates the role of such compounds in the development of advanced materials with specific optical properties, contributing to the fields of optoelectronics and material science. (Liou et al., 2006)

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES:), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-naphthalen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASNXOXPNZWQRV-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426849 |

Source

|

| Record name | (3S)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

CAS RN |

767282-94-0 |

Source

|

| Record name | (3S)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.